Benzonitrile, 2-amino-3-methyl-5-(phenylmethoxy)-
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Overview
Description
Benzonitrile, 2-amino-3-methyl-5-(phenylmethoxy)- is an organic compound with the molecular formula C15H14N2O It is a derivative of benzonitrile, characterized by the presence of an amino group, a methyl group, and a phenylmethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 2-amino-3-methyl-5-(phenylmethoxy)- can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction, where a suitable nucleophile displaces a leaving group on an aromatic ring. For instance, the reaction of 2-amino-3-methyl-5-bromobenzonitrile with phenylmethanol under basic conditions can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 2-amino-3-methyl-5-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are frequently employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Benzonitrile, 2-amino-3-methyl-5-(phenylmethoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzonitrile, 2-amino-3-methyl-5-(phenylmethoxy)- involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The phenylmethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: The parent compound with a simpler structure.
2-Aminobenzonitrile: Lacks the methyl and phenylmethoxy groups.
3-Methylbenzonitrile: Lacks the amino and phenylmethoxy groups.
Uniqueness
Benzonitrile, 2-amino-3-methyl-5-(phenylmethoxy)- is unique due to the combination of functional groups that confer distinct chemical reactivity and potential applications. The presence of the phenylmethoxy group, in particular, differentiates it from simpler benzonitrile derivatives, providing additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C15H14N2O |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-amino-3-methyl-5-phenylmethoxybenzonitrile |
InChI |
InChI=1S/C15H14N2O/c1-11-7-14(8-13(9-16)15(11)17)18-10-12-5-3-2-4-6-12/h2-8H,10,17H2,1H3 |
InChI Key |
OVQFYDDJYYQIFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)C#N)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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